ETHYL 4-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Overview
Description
Ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol to form the thioether linkage.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate precursors.
Esterification: Finally, the ester group is introduced by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the benzimidazole ring or the ester group, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Scientific Research Applications
Ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with biological targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and have similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine dithiocarbamate have similar structural features and applications.
Uniqueness
Ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its combination of a benzimidazole moiety, a thioether linkage, and a pyrrolidine ring, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[3-(1H-benzimidazol-2-ylmethylsulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-2-28-21(27)13-7-9-14(10-8-13)24-19(25)11-17(20(24)26)29-12-18-22-15-5-3-4-6-16(15)23-18/h3-10,17H,2,11-12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMZYZDIWHUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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